molecular formula C10H15BrN2 B13322166 N1-(4-Bromophenyl)-2-methylpropane-1,2-diamine

N1-(4-Bromophenyl)-2-methylpropane-1,2-diamine

Cat. No.: B13322166
M. Wt: 243.14 g/mol
InChI Key: ZGDUOVVGLMXUMZ-UHFFFAOYSA-N
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Description

N1-(4-Bromophenyl)-2-methylpropane-1,2-diamine is an organic compound characterized by the presence of a bromophenyl group attached to a diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Bromophenyl)-2-methylpropane-1,2-diamine typically involves the reaction of 4-bromobenzyl bromide with 2-methylpropane-1,2-diamine under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires the presence of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(4-Bromophenyl)-2-methylpropane-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(4-Bromophenyl)-2-methylpropane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N1-(4-Bromophenyl)-2-methylpropane-1,2-diamine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-Bromophenyl)-2-methylpropane-1,2-diamine is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15BrN2

Molecular Weight

243.14 g/mol

IUPAC Name

1-N-(4-bromophenyl)-2-methylpropane-1,2-diamine

InChI

InChI=1S/C10H15BrN2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,13H,7,12H2,1-2H3

InChI Key

ZGDUOVVGLMXUMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=CC=C(C=C1)Br)N

Origin of Product

United States

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